1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine is a compound that features an oxetane ring, a cyclohexyl group, and a methanamine moiety The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine typically involves the formation of the oxetane ring followed by its attachment to the cyclohexyl and methanamine groups. One common method for synthesizing oxetanes is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the intramolecular cyclization of γ-bromohomoallylic alcohols using a copper catalyst and a ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with enzymes or receptors. The cyclohexyl and methanamine groups may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine can be compared with other similar compounds that contain oxetane rings or cyclohexyl groups. Some examples include:
Oxetane-containing compounds: These compounds are known for their stability and unique reactivity, making them valuable in medicinal chemistry.
Cyclohexyl-containing compounds: These compounds are often used in drug design due to their ability to enhance the lipophilicity and membrane permeability of pharmaceuticals.
The uniqueness of this compound lies in its combination of an oxetane ring with a cyclohexyl group and a methanamine moiety, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19NO2 |
---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[1-(oxetan-3-yloxy)cyclohexyl]methanamine |
InChI |
InChI=1S/C10H19NO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8,11H2 |
InChI-Schlüssel |
WRFYFEFUPYCOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.